柴胡皂苷 B3

描述

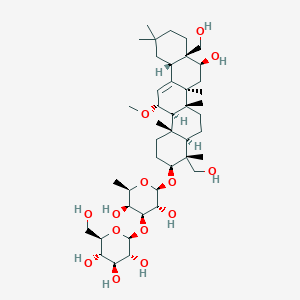

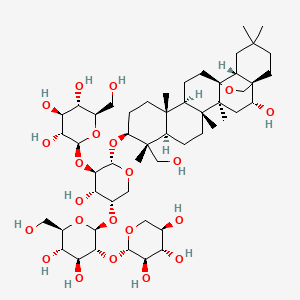

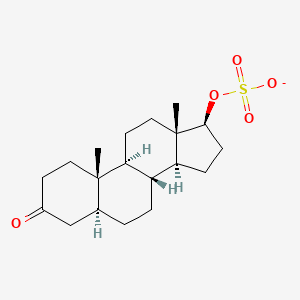

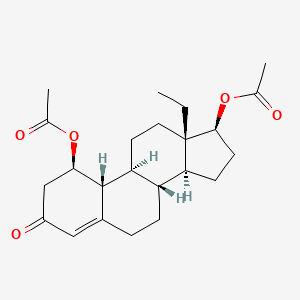

Saikosaponin B3 is a saikosaponin isolated from Bupleurum Root and has analgesic properties . Saikosaponins represent a group of oleanane derivatives, usually as glucosides, which are commonly found in medicinal plants Bupleurum spp .

Synthesis Analysis

Saikosaponin biosynthesis in Bupleurum chinense has been investigated using transcriptome and metabolome analysis . The study identified key genes involved in the biosynthesis of saikosaponins, providing insights into the metabolic pathways of these compounds .Molecular Structure Analysis

The molecular structure of saikosaponin B3 has been analyzed using computational methods . Molecular docking studies have been performed on the crystal structures of various proteins to understand the interactions of saikosaponin B3 .Physical And Chemical Properties Analysis

Saikosaponin B3 is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . Its molecular formula is C43H72O14 and its molecular weight is 813.0 g/mol .科学研究应用

Anti-Inflammatory Applications

Saikosaponin B3 has been shown to exhibit significant anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases such as arthritis and asthma. The compound works by modulating various inflammatory pathways, including the inhibition of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Antitumor Activities

Research has indicated that saikosaponin B3 possesses antitumor activities. It can induce apoptosis in cancer cells and inhibit tumor growth. This is achieved through the regulation of cancer cell signaling pathways, such as MAPK, which are crucial for cell proliferation and survival .

Antiviral Effects

Saikosaponin B3 has been studied for its antiviral effects, particularly against viruses that cause respiratory and liver diseases. The compound interferes with the viral replication process, thereby reducing the viral load and alleviating the symptoms of viral infections .

Immunoregulation

The immunomodulatory effect of saikosaponin B3 is another area of interest. It can enhance the body’s immune response to pathogens or, conversely, suppress the immune system when it is overactive, as in autoimmune diseases. This dual action makes it a valuable compound for managing a variety of immune-related conditions .

Neuroregulation

Saikosaponin B3 has shown promise in neuroregulation , with potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may protect nerve cells from damage and improve cognitive functions by influencing neurotransmitter systems .

Hepatoprotective Effects

The hepatoprotective properties of saikosaponin B3 make it beneficial for liver health. It can protect the liver from toxic substances, reduce liver inflammation, and promote liver regeneration. This is particularly useful in the treatment of liver diseases such as hepatitis .

Antidepressant Effects

Emerging research suggests that saikosaponin B3 may have antidepressant effects. By influencing the central nervous system, it could potentially be used to alleviate symptoms of depression and anxiety, offering an alternative to traditional antidepressant medications .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of saikosaponin B3 is crucial for its development as a therapeutic agent. Studies are focused on improving its bioavailability and half-life, which are essential for achieving the desired therapeutic effects in clinical settings .

作用机制

安全和危害

未来方向

Saikosaponins, including saikosaponin B3, have attracted increasing attention due to their broad activity and favorable safety profile . Future research is expected to focus on the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQYFMRUYWFXGT-ZGFARVGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316913 | |

| Record name | Saikosaponin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

saikosaponin B3 | |

CAS RN |

58316-42-0 | |

| Record name | Saikosaponin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)

![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)

![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)

![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)

![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)